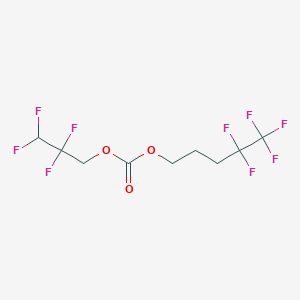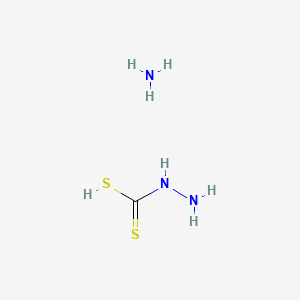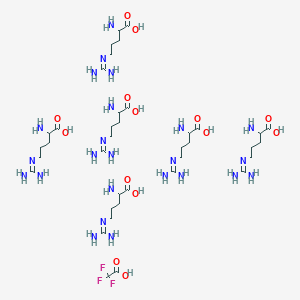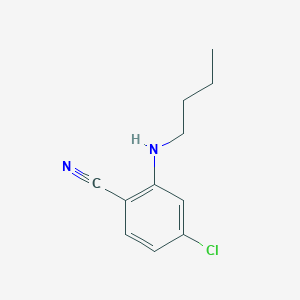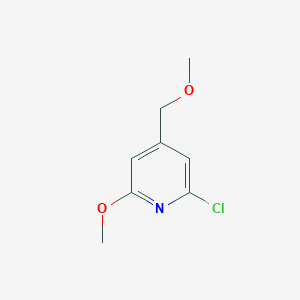
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide typically involves the reaction of azetidine derivatives with benzenesulfonamide. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents due to their unique structural features and biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(azetidin-3-yloxy)-N-methylacetamide: This compound has a similar azetidine ring structure but differs in the substituents attached to the nitrogen atom.
3-(prop-1-en-2-yl)azetidin-2-one: This compound contains an azetidine ring with different substituents, showing different biological activities.
Uniqueness
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of the azetidine ring and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)17(14,15)11-6-4-3-5-10(11)16-9-7-12-8-9/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
NHFLCCZYXYXWAB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=CC=C1OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



